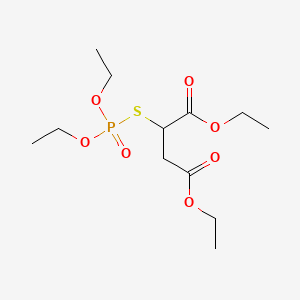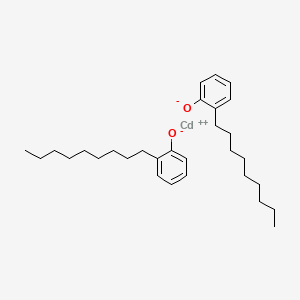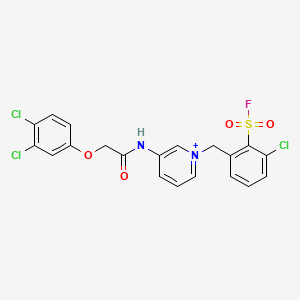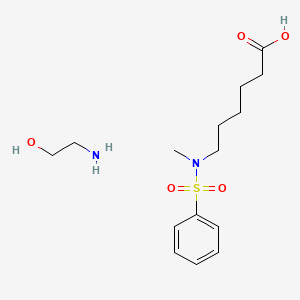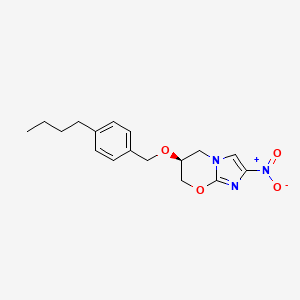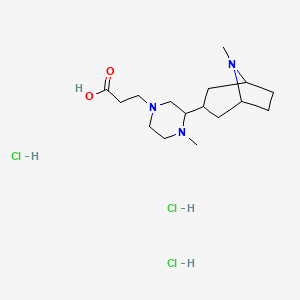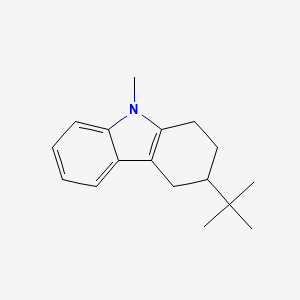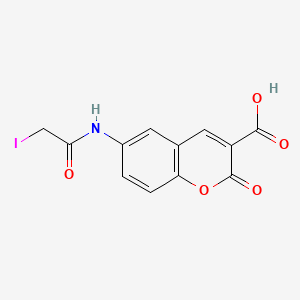
3-(2,5-Dibromobenzothioyl)-1,3,5-triazabicyclo(3.2.1)octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-Dibromobenzothioyl)-1,3,5-triazabicyclo(321)octane is a complex organic compound that features a unique combination of a dibromobenzothioyl group and a triazabicyclo octane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dibromobenzothioyl)-1,3,5-triazabicyclo(3.2.1)octane typically involves the following steps:
Formation of the Dibromobenzothioyl Group: This can be achieved through the bromination of benzothiophene derivatives using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Cyclization: The dibromobenzothioyl intermediate is then subjected to cyclization with a triazabicyclo octane precursor. This step often requires the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dibromobenzothioyl)-1,3,5-triazabicyclo(3.2.1)octane can undergo various chemical reactions, including:
Substitution Reactions: The dibromo groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The sulfur atom in the benzothioyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Cycloaddition Reactions: The triazabicyclo octane moiety can participate in cycloaddition reactions, forming complex polycyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, KOtBu).
Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA), solvents (e.g., dichloromethane, acetonitrile).
Cycloaddition: Cycloaddition partners (e.g., alkenes, alkynes), catalysts (e.g., transition metal complexes).
Major Products
Substitution: Substituted benzothioyl derivatives.
Oxidation: Sulfoxides and sulfones.
Cycloaddition: Polycyclic compounds with enhanced structural complexity.
Scientific Research Applications
3-(2,5-Dibromobenzothioyl)-1,3,5-triazabicyclo(3.2.1)octane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The exact mechanism of action of 3-(2,5-Dibromobenzothioyl)-1,3,5-triazabicyclo(3.2.1)octane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, which exhibit similar chemical reactivity and applications.
Triazabicyclo Octane Derivatives: Compounds with the triazabicyclo octane structure, used in various synthetic and medicinal chemistry applications.
Uniqueness
3-(2,5-Dibromobenzothioyl)-1,3,5-triazabicyclo(3.2.1)octane is unique due to the combination of the dibromobenzothioyl group and the triazabicyclo octane structure, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in different fields, making it a valuable compound for research and development.
Properties
CAS No. |
58789-67-6 |
|---|---|
Molecular Formula |
C12H13Br2N3S |
Molecular Weight |
391.13 g/mol |
IUPAC Name |
(2,5-dibromophenyl)-(1,3,5-triazabicyclo[3.2.1]octan-3-yl)methanethione |
InChI |
InChI=1S/C12H13Br2N3S/c13-9-1-2-11(14)10(5-9)12(18)17-7-15-3-4-16(6-15)8-17/h1-2,5H,3-4,6-8H2 |
InChI Key |
WBSYJJKMCFZFOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CN1CN(C2)C(=S)C3=C(C=CC(=C3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


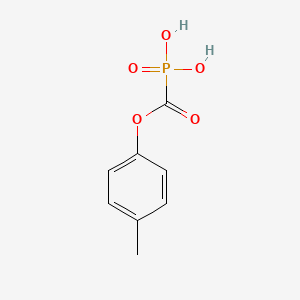
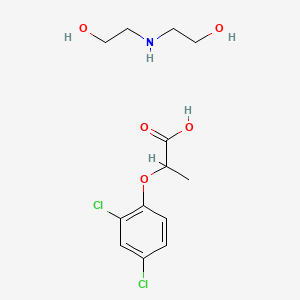
![1-(2-Methylphenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12791610.png)


